molecular formula C13H22ClNO B1471987 Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 1864057-53-3

Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No.: B1471987
CAS No.: 1864057-53-3
M. Wt: 243.77 g/mol
InChI Key: DTKJWYQOQROESX-UHFFFAOYSA-N
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Description

Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO and its molecular weight is 243.77 g/mol. The purity is usually 95%.
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Biological Activity

Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H22ClNO
  • Molecular Weight : 243.77 g/mol
  • Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its role as a modulator of certain biological pathways. Preliminary studies suggest that it may act as an activator of transcription factor EB (TFEB), which is crucial for autophagy regulation and lysosomal biogenesis. This mechanism has implications for treating neurodegenerative diseases and lysosomal storage disorders .

Biological Activity Overview

  • Autophagy Activation :
    • TFEB activation leads to enhanced autophagy, which can help in clearing dysfunctional proteins associated with diseases like Alzheimer's and other neurodegenerative conditions .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated for its ability to induce apoptosis in human epidermoid cancer cells (A431), showing dose-dependent effects similar to known saponins .
  • Anti-biofilm Properties :
    • This compound has been assessed for its anti-biofilm activity against Pseudomonas aeruginosa, indicating potential applications in treating biofilm-associated infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
Autophagy ActivationHuman CellsEnhanced clearance of dysfunctional proteins
CytotoxicityA431 Cancer CellsInduced apoptosis in a dose-dependent manner
Anti-biofilmPseudomonas aeruginosaReduced biofilm formation

Case Study 1: Autophagy and Neurodegeneration

A study explored the effects of this compound on neurodegenerative disease models. The compound significantly upregulated autophagy markers, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation.

Case Study 2: Anticancer Properties

Another investigation tested the compound's efficacy against various cancer cell lines, including A431. The results indicated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent research indicates that compounds activating TFEB can be promising candidates for developing treatments for diseases with impaired autophagy and lysosomal dysfunctions. The findings suggest that this compound could serve as a lead compound for further drug development aimed at enhancing autophagic processes in cells .

Properties

IUPAC Name

cycloheptyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-10-8-9-12(15-10)13(14)11-6-4-2-3-5-7-11;/h8-9,11,13H,2-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJWYQOQROESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.